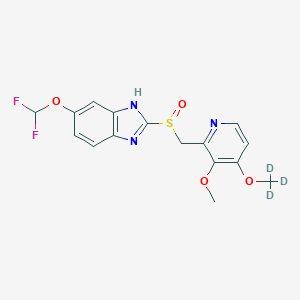

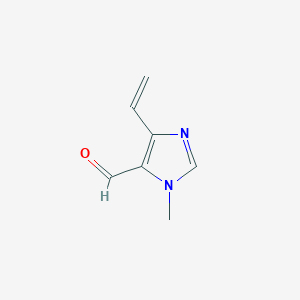

![molecular formula C35H56N8O10 B126364 (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid CAS No. 146289-28-3](/img/structure/B126364.png)

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

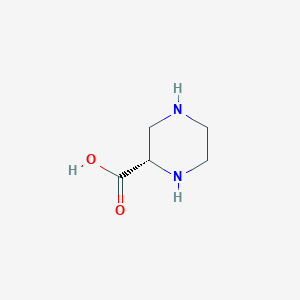

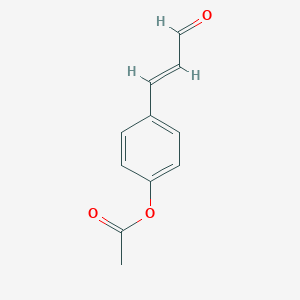

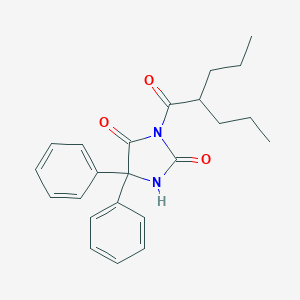

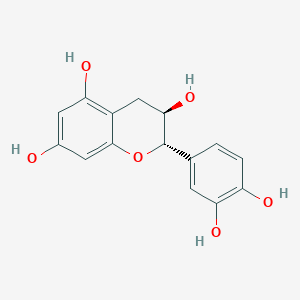

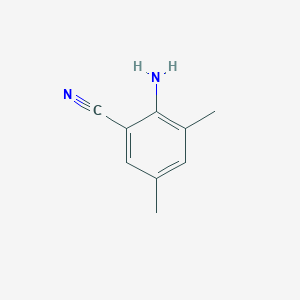

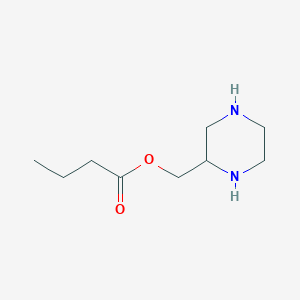

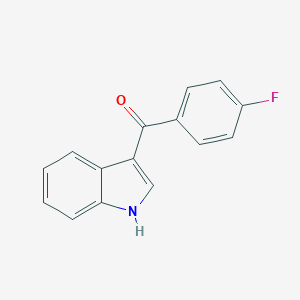

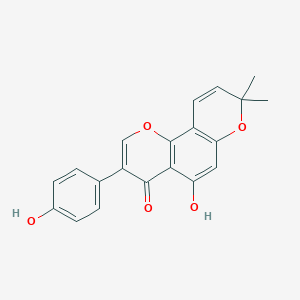

The (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid is a segment of the larger cystic fibrosis transmembrane conductance regulator protein. This protein is crucial for maintaining the balance of salt and water on various surfaces in the body, such as the lungs and pancreas. Mutations in the cystic fibrosis transmembrane conductance regulator gene can lead to cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems .

Preparation Methods

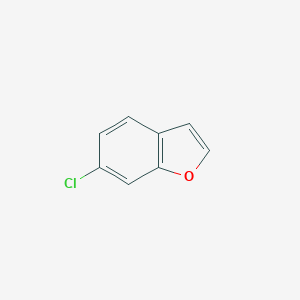

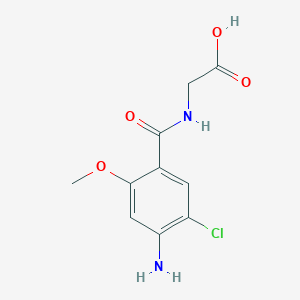

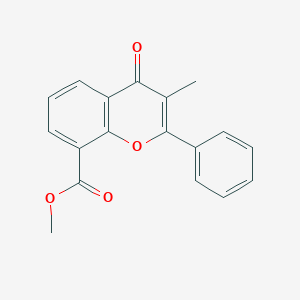

Synthetic Routes and Reaction Conditions: The synthesis of cystic fibrosis transmembrane conductance regulator modulators involves complex organic synthesis techniques. Researchers often use computational docking to identify potential modulators, followed by the synthesis of test ligands. For instance, Liu et al. synthesized fifty-three test ligands by engaging key potentiator-binding residues .

Industrial Production Methods: Industrial production of cystic fibrosis transmembrane conductance regulator modulators, such as ivacaftor, involves large-scale organic synthesis and stringent quality control measures. The production process includes the synthesis of active pharmaceutical ingredients, formulation, and packaging .

Chemical Reactions Analysis

Types of Reactions: The cystic fibrosis transmembrane conductance regulator protein undergoes various chemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its function as an ion channel .

Common Reagents and Conditions: Common reagents used in the study of cystic fibrosis transmembrane conductance regulator include ATP and cAMP-dependent protein kinase A and protein kinase C. These reagents induce alterations in the protein’s conformation, allowing anion conductance through the pore .

Major Products Formed: The major products formed from these reactions include phosphorylated cystic fibrosis transmembrane conductance regulator, which is essential for its function in ion transport .

Scientific Research Applications

The cystic fibrosis transmembrane conductance regulator protein has numerous scientific research applications. It is extensively studied in the context of cystic fibrosis, where researchers aim to develop modulators that can correct or potentiate its function. Additionally, the protein is studied in relation to other diseases, such as chronic obstructive pulmonary disease and secretory diarrhea .

Mechanism of Action

The cystic fibrosis transmembrane conductance regulator protein functions as an ATP-gated anion channel. It facilitates the transport of chloride and bicarbonate ions across epithelial cell membranes. Mutations in the cystic fibrosis transmembrane conductance regulator gene disrupt this function, leading to the accumulation of thick mucus in the lungs and other organs .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to the cystic fibrosis transmembrane conductance regulator protein include other ion channels and transporters, such as the epithelial sodium channel and the sodium-potassium pump .

Uniqueness: The cystic fibrosis transmembrane conductance regulator protein is unique due to its role in regulating chloride and bicarbonate ion transport. Its dysfunction is directly linked to cystic fibrosis, making it a critical target for therapeutic interventions .

Properties

CAS No. |

146289-28-3 |

|---|---|

Molecular Formula |

C35H56N8O10 |

Molecular Weight |

748.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C35H56N8O10/c1-7-19(5)28(43-34(51)29(20(6)8-2)42-30(47)22(36)15-25(37)45)33(50)39-23(14-21-12-10-9-11-13-21)31(48)38-16-26(46)41-27(18(3)4)32(49)40-24(17-44)35(52)53/h9-13,18-20,22-24,27-29,44H,7-8,14-17,36H2,1-6H3,(H2,37,45)(H,38,48)(H,39,50)(H,40,49)(H,41,46)(H,42,47)(H,43,51)(H,52,53)/t19-,20-,22-,23-,24-,27-,28-,29-/m0/s1 |

InChI Key |

RAVIEOZVWGZGPK-ZXBNKOTBSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)N |

sequence |

NIIFGVS |

Synonyms |

CFTR (505-511) cystic fibrosis transmembrane conductance regulator (505-511) cystic fibrosis transmembrane conductance regulator peptide (505-511) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.